(5-Amino-2-methylphenyl)boronic acid

Overview

Description

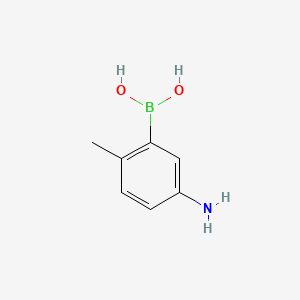

(5-Amino-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is characterized by the presence of an amino group and a methyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the field of Suzuki-Miyaura coupling reactions .

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura coupling is a cornerstone for synthesizing aryl boronic acids. For (5-amino-2-methylphenyl)boronic acid, this method typically starts with halogenated precursors. For example, 2-methyl-5-bromo-aniline reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. A patent detailing a related thiazole derivative (Fig. 1) demonstrates this approach:

-

Halogenation and Methylation :

-

2,5-Dibromothiazole undergoes methylation using methyl chloroformate in anhydrous ether at -100°C with n-butyllithium, yielding 2-methyl-formiate-5-bromo-thiazole (67% yield) .

-

Analogously, bromination of 2-methylaniline at the 5-position could provide the necessary precursor for the target compound.

-

-

Palladium-Catalyzed Coupling :

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂ (5 mol%) |

| Base | KOAc |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Yield (Boronic Ester) | 85% |

Lithiation-Boronation Strategies

Direct boronation via lithium-halogen exchange offers an alternative route. This method avoids transition-metal catalysts but requires stringent conditions:

-

Lithiation :

-

A brominated precursor (e.g., 5-bromo-2-methylaniline) is treated with n-BuLi at -78°C in THF, generating a lithium aryl intermediate.

-

-

Boronation :

Challenges :

-

The amino group may necessitate protection (e.g., acetylation) to prevent side reactions during lithiation.

-

Low temperatures (-78°C) and anhydrous conditions are critical to avoid protonation or decomposition.

Protective Group Chemistry

To mitigate reactivity issues, the amino group is often protected during synthesis:

-

Nitro Group Reduction :

-

Acetyl Protection :

Comparative Yields :

| Method | Yield (Protected) | Yield (Deprotected) |

|---|---|---|

| Nitro Reduction | 70% | 65% |

| Acetyl Protection | 75% | 68% |

Purification and Characterization

Post-synthesis purification ensures high purity (≥98% ):

-

Chromatography :

-

Recrystallization :

Physical Properties :

| Property | Value |

|---|---|

| Molecular Weight | 150.97 g/mol |

| Storage Conditions | 2–8°C, inert atmosphere |

| Solubility | DMSO, ethanol |

Applications in Pharmaceutical Synthesis

The compound’s utility is highlighted in kinase inhibitor synthesis (e.g., FGFR inhibitors ):

Chemical Reactions Analysis

Formation of Boronate Esters

(5-Amino-2-methylphenyl)boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis. Boronic acids readily form boronate esters with the 1,2- and 1,3-diols of saccharides, such as those that coat the surface of mammalian cells .

Suzuki-Miyaura Reaction

5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester features a boronic acid moiety, which is crucial for various coupling reactions, particularly the Suzuki-Miyaura reaction. The compound is recognized for its role in facilitating carbon-carbon bond formation through palladium-catalyzed reactions.

Copper-Mediated Boronic Acid Degradation and Its Effect on CuAAC

introducing the triazole ring through CuAAC, the excitation wavelength was increased by about 70 nm (λex= 400 nm) .

Palladium-Catalyzed Cross-Coupling

Aryl halides and pseudohalides can be cross-coupled with bis(pinacolato)diboron (B2pin2). The borylation of the latter substrates is often referred to as Miyaura–Masuda borylation . The choice of an appropriate base (e.g. KOAc or PhOK) and a ligand for Pd (usually, dppf) plays a crucial role in achieving good conversions .

Reactions with Amino Acid Residues

Boronic acids interact with amino acid residues that are able to donate a pair of electrons to the boron, including serine (side chain –CH2OH), histidine (side chain methylimidazole) and lysine (side chain –(CH2)4NH2) .

Scientific Research Applications

(5-Amino-2-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Amino-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Phenylboronic acid: Lacks the amino and methyl groups, making it less versatile in certain reactions.

(4-Amino-2-methylphenyl)boronic acid: Similar structure but with the amino group in a different position, affecting its reactivity and applications.

(5-Amino-2-chlorophenyl)boronic acid: Contains a chlorine atom instead of a methyl group, leading to different chemical properties and reactivity.

Uniqueness: (5-Amino-2-methylphenyl)boronic acid is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Biological Activity

(5-Amino-2-methylphenyl)boronic acid is an organoboron compound that has garnered attention for its unique biological properties, particularly in the context of enzyme interactions and molecular recognition. This article explores its biological activity, synthesis methods, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 165.98 g/mol. The compound features a phenyl ring substituted with an amino group at the 5-position and a methyl group at the 2-position, alongside a boronic acid functional group. This structural arrangement enhances its ability to interact with various biological molecules.

While specific mechanisms of action for this compound in biological systems remain under investigation, its boronic acid group is known to form reversible covalent bonds with diols, which is crucial for various biochemical applications. This property allows it to act as a ligand for proteins and enzymes, facilitating interactions that can lead to enzyme inhibition or modulation of protein-protein interactions .

Biological Applications

- Enzyme Inhibition : Boronic acids, including this compound, have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. This suggests potential applications in cancer therapy .

- Molecular Recognition : The ability of this compound to selectively bind to diols makes it a valuable tool in biochemical assays. For instance, it has been used in the development of fluorescent sensors for saccharides through the formation of boronate complexes .

- Drug Delivery Systems : Studies indicate that attaching boronic acids to therapeutic enzymes can enhance their delivery to target cells by binding to surface glycans. This method has shown increased cellular uptake compared to non-boronated controls .

Case Study 1: Enhanced Protein Labeling

Research demonstrated that using this compound derivatives improved the fluorescence labeling of proteins. This was achieved by forming stable complexes with amino phenolic ligands, indicating potential applications in bioconjugation and imaging techniques.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study involving boronated RNase A showed that the boronation process significantly enhanced the enzyme's uptake into cancer cells, leading to increased cytotoxicity due to its enzymatic activity against cytosolic RNA. The findings suggest that this compound could be instrumental in developing targeted cancer therapies .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Boronation : Utilizing boron reagents to introduce the boronic acid group into the aromatic system.

- Coupling Reactions : Employing coupling agents like carbodiimides to facilitate the formation of amine-boron complexes.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminophenylboronic Acid Hydrochloride | Lacks methyl substitution; primarily used in drug synthesis | |

| 3-Amino-2-methylphenylboronic Acid | Different amino position; potential for varied biological activity | |

| (5-Amino-1-naphthaleneboronic Acid) | Larger aromatic system; enhanced electronic properties |

This table illustrates how this compound stands out due to its specific substitution pattern that influences both reactivity and biological interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare (5-Amino-2-methylphenyl)boronic acid derivatives, and what challenges arise during purification?

- Boronic acids are often synthesized via Miyaura borylation or transition-metal-catalyzed cross-coupling. However, purification is complicated by their propensity to form trimeric boroxines, requiring derivatization (e.g., pinacol ester formation) to stabilize intermediates . LC-MS/MS methods are critical for detecting trace impurities (<1 ppm) in pharmaceutical-grade compounds .

Q. Which analytical techniques are most effective for characterizing boronic acid-containing compounds?

- Common techniques include:

- MALDI-MS : Utilizes 2,5-dihydroxybenzoic acid (DHB) as a matrix to prevent trimerization artifacts .

- LC-MS/MS : Enables sensitive quantification of underivatized boronic acids in drug substances .

- NMR : Distinguishes free boronic acids from esters via B NMR shifts .

Q. How do boronic acids interact with diols, and how is this exploited in sensor design?

- Boronic acids reversibly bind 1,2- or 1,3-diols, forming cyclic esters with equilibrium constants () influenced by pH and substituents. This interaction underpins glucose sensors and glycoprotein capture systems, where binding kinetics (e.g., values for fructose > glucose) dictate sensor response times .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of boronic acid derivatives across cell lines?

- Variability may stem from differences in proteasome subunit composition (e.g., β5 subunit affinity for bortezomib analogs) or cellular uptake efficiency. Dose-response studies across panels of 39+ cancer cell lines, combined with COMPARE analysis, can identify structure-activity trends and off-target effects .

Q. What experimental designs mitigate boronic acid trimerization during mass spectrometric analysis?

- In situ derivatization : On-plate esterification with DHB stabilizes boronic acids for MALDI-MS .

- Chromatographic separation : Reverse-phase HPLC with acidic mobile phases suppresses boroxine formation .

Q. How can computational modeling predict mutagenicity risks of boronic acid impurities in drug candidates?

- Structure-activity relationship (SAR) models assess alerts like aromatic amines or reactive boronic acid motifs. Impurities (e.g., methyl phenyl boronic acid) are quantified via validated LC-MS/MS protocols to ensure compliance with ICH guidelines (<1 ppm thresholds) .

Q. What strategies enhance the thermal stability of aromatic boronic acids for material science applications?

- Introducing electron-withdrawing groups (e.g., nitro) or increasing boronic acid substituents improves thermal stability. Thermogravimetric analysis (TGA) reveals degradation pathways, guiding flame-retardant polymer design .

Q. How do non-specific interactions affect boronic acid-based glycoprotein capture systems, and how can selectivity be improved?

- Secondary interactions (e.g., hydrophobic or ionic) with non-glycosylated proteins (e.g., avidin) reduce specificity. Optimizing buffer conditions (e.g., high-salt or competitive elution with sorbitol) minimizes interference, enhancing glycoprotein recovery .

Q. Methodological Insights

- Kinetic Studies : Stopped-flow fluorescence assays reveal boronic acid-diol binding occurs within seconds, critical for real-time glucose monitoring .

- High-Throughput Screening : MALDI-MS/MS enables rapid sequencing of peptide boronic acid libraries, even with branched or multi-boronate structures .

- Rational Drug Design : Boronic acids mimic transition states in proteolytic enzymes (e.g., proteasomes), enabling covalent inhibition with nanomolar potency .

Properties

IUPAC Name |

(5-amino-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHYXGDCVKUSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.